(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol
Overview
Description
(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Controllers in Organic Synthesis
(R)-2-Benzyloxycarbonylamino-3-tert-butoxy-1-propanol and its derivatives have been explored as chiral controllers or ligands in organic synthesis. One study discusses the synthesis of a new family of enantiomerically pure amino alcohols containing bulky alkyl substituents, derived from catalytic Sharpless epoxidation. These compounds, including variants of this compound, have shown effectiveness as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehyde, achieving high enantioselectivities (Jimeno et al., 2003)(Jimeno, Pastó, Riera, & Pericàs, 2003).
Molecular Interaction Studies
In another area of research, the compound's interactions in binary mixtures with other alcohols were studied using acoustic, volumetric, and transport measurements. These studies help understand the molecular interactions and properties of such mixtures, which are relevant in various industrial and research applications (Dubey & Kaur, 2015)(Dubey & Kaur, 2015).
Enantioselective Synthesis
Furthermore, this compound is utilized in enantioselective synthesis processes. For instance, it serves as a critical intermediate in the synthesis of potent CCR2 antagonists, highlighting its importance in the development of new pharmaceutical agents (Campbell et al., 2009)(Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Conformational Analysis
The compound and its analogs have also been the subject of conformational analysis studies, such as the investigation of a thiophene analogue of propanolol, which helps in understanding the structure-activity relationships that are crucial in drug design and development (Corral et al., 1990)(Corral, Donoso, Elguero, Goya, Lissavetzky, & Rozas, 1990).
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-11-13(9-17)16-14(18)19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDAHDXOOBINDC-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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